5,6-Dihydrobenzo[h]quinazolin-4-amine
CAS No.: 54246-93-4
Cat. No.: VC16257367
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54246-93-4 |
|---|---|
| Molecular Formula | C12H11N3 |
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | 5,6-dihydrobenzo[h]quinazolin-4-amine |
| Standard InChI | InChI=1S/C12H11N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2,(H2,13,14,15) |
| Standard InChI Key | LDWGGPUPRZZUMO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C3=CC=CC=C31)N=CN=C2N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
5,6-Dihydrobenzo[h]quinazolin-4-amine (CAS: 87707-09-3) features a bicyclic framework consisting of a benzene ring fused to a partially reduced pyrimidine ring, with an amine group at the 4-position . The "h" notation in the benzo[h]quinazoline system indicates the specific annelation pattern, where the pyrimidine ring is fused to the benzene ring at the 1,2-positions, creating a linear heteroaromatic system. The compound’s IUPAC name derives from this fusion pattern and the substitution at position 4.
Physicochemical Properties
While direct experimental data for 5,6-dihydrobenzo[h]quinazolin-4-amine are sparse, analogous compounds provide insight into its likely properties:
| Property | Value (Analog-Based Estimate) | Source Compound Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃N₃ | |
| Molecular Weight | 213.23 g/mol | |
| Density | 1.391 g/cm³ | |
| Boiling Point | 433.3°C | |
| LogP | 1.829 | |
| PSA (Polar Surface Area) | 53.35 Ų |
The moderate LogP value suggests balanced lipophilicity, potentially enhancing membrane permeability, while the polar surface area indicates suitability for oral bioavailability .
Synthetic Methodologies
Modern Synthetic Routes
Contemporary strategies emphasize regioselective functionalization. A pivotal approach involves:
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Core Construction: Lithiation-carboxylation of brominated precursors (e.g., 4-bromo-2-methylbenzonitrile) to install carboxylic acid groups at strategic positions .
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Cyclization: Acid- or base-catalyzed cyclization with allyl isothiocyanate to form the pyrimidine ring .
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Amination: Displacement of thioether or sulfone groups with amines to introduce the 4-amino substituent .
For instance, the synthesis of CCG-203592 (a 5,6-dihydrobenzo[h]quinazolin-4-one derivative) involved sulfur alkylation followed by nucleophilic substitution with ethylamine, achieving a 35-fold potency increase over earlier leads . Adapting this route to prioritize amine installation at position 4 could yield the target compound.
Pharmacological Profile
Antimicrobial and Antibiofilm Activities
Quinazoline-4-amine analogs exhibit potent activity against Gram-positive pathogens. Compound CCG-203592 demonstrated biofilm inhibition in Staphylococcus aureus at submicromolar concentrations, disrupting fibrinolytic mechanisms critical for bacterial dissemination . The 4-amino group likely enhances hydrogen bonding with streptokinase, a virulence factor in Group A Streptococcus .
Other Biological Activities
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Antimalarial: 4-Aminoquinazoline derivatives inhibit Plasmodium berghei in murine models, with ED₅₀ values comparable to chloroquine .
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Anti-inflammatory: Dihydrobenzoquinazoline-carboxamides suppress COX-2 by 50.7% at 1 mM, independent of cyclooxygenase inhibition .
Structure-Activity Relationship (SAR) Insights
Influence of Substituents on Bioactivity
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Position 4: The amine group is critical for kinase inhibition, forming hydrogen bonds with Tyr385 and Leu531 . Methylation reduces potency by 60%, highlighting the importance of a free -NH₂ group .
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Positions 6/7: Methoxy groups enhance solubility but reduce EGFR selectivity. Fluorine substitutions improve aurora kinase B inhibition (EC₅₀ <1 nM) .
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Position 8: Carboxylic acid derivatives (e.g., compound 26) exhibit improved metabolic stability, with t₁/₂ >4 hours in hepatic microsomes .
Comparative Analysis with Related Quinazoline Derivatives
Compared to 4-oxo analogs, 4-amino derivatives show:
Challenges and Future Directions
Current limitations include:
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